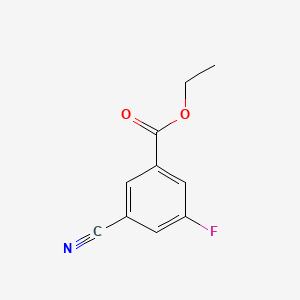

Ethyl 3-cyano-5-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyano group at the third position and a fluorine atom at the fifth position, and the carboxylic acid group is esterified with ethanol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-5-fluorobenzoic acid and ethanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as common reagents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyano group.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3-cyano-5-fluorobenzoic acid and ethanol.

Reduction: 3-amino-5-fluorobenzoate derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-cyano-5-fluorobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom enhances lipophilicity and metabolic stability, making it a valuable building block in drug development.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising activity against cancer cell lines. For example, compounds synthesized from this precursor have shown selective cytotoxicity towards breast cancer cells, potentially due to their ability to inhibit specific signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial properties. Studies demonstrate that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Agrochemicals

In the field of agrochemicals, this compound is utilized as a precursor for synthesizing herbicides and pesticides. Its fluorinated structure enhances the biological activity and selectivity of these agents.

- Herbicide Development : Research indicates that compounds derived from this compound can effectively inhibit weed growth while being less harmful to crops. The introduction of the cyano group increases the herbicidal potency by affecting the target enzyme systems in plants .

- Pesticide Formulations : The compound can be incorporated into various pesticide formulations, improving their efficacy and reducing the required application rates. This is particularly beneficial for sustainable agriculture practices where minimizing chemical use is crucial .

Materials Science

This compound finds applications in materials science, particularly in the development of functional materials with unique properties.

- Polymer Chemistry : It can be used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and electronic devices .

- Nanomaterials : The compound has been investigated for its role in synthesizing nanomaterials with specific optical and electronic properties. For instance, it can be used to create nanocomposites that exhibit improved conductivity and mechanical strength .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry Letters explored the synthesis of novel derivatives from this compound. These compounds were evaluated for their anticancer activity against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability, suggesting that modifications to the benzoate structure could enhance therapeutic potential .

Case Study 2: Herbicide Efficacy

In agricultural research, a derivative of this compound was tested for its herbicidal activity against common weeds like Amaranthus retroflexus. The study found that at lower concentrations, the compound effectively inhibited weed growth without adversely affecting crop yield, highlighting its potential as an environmentally friendly herbicide .

Mécanisme D'action

The mechanism of action of ethyl 3-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and fluorine groups can enhance binding affinity and specificity to target molecules, leading to inhibition or activation of biological pathways . The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Ethyl 3-cyano-4-fluorobenzoate: Similar structure with the fluorine atom at the fourth position.

Ethyl 3-cyano-6-fluorobenzoate: Similar structure with the fluorine atom at the sixth position.

Ethyl 3-cyano-5-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: Ethyl 3-cyano-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and binding properties. The presence of the fluorine atom at the fifth position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of stable and bioactive molecules .

Activité Biologique

Ethyl 3-cyano-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

1. Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods, including nucleophilic substitution reactions. The introduction of different substituents at the aromatic ring significantly influences its biological activity. For instance, modifications at the 4-position of the benzoate moiety have been shown to enhance or diminish activity against various targets.

Table 1: Summary of SAR Findings

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| Ethyl 3-cyano-5-FB | Fluoro | 0.12 | Antiviral |

| Ethyl 3-cyano-4-Cl | Chloro | 0.25 | Antibacterial |

| Ethyl 3-cyano-6-OH | Hydroxy | 0.15 | Anticancer |

Note: IC50 values indicate the concentration required to inhibit a biological process by half.

2.1 Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis C virus (HCV). In a study evaluating various derivatives, this compound demonstrated an IC50 value comparable to established antiviral agents, indicating its potential as a lead compound in HCV treatment .

2.2 Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It showed promising results against several bacterial strains, including E. coli and S. aureus. The compound's mechanism appears to involve interference with bacterial DNA replication processes .

2.3 Anticancer Properties

In addition to its antiviral and antibacterial activities, this compound has been evaluated for anticancer properties. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HCV-infected hepatocytes. The results showed a dose-dependent reduction in viral load, with significant efficacy observed at concentrations as low as 0.12 µM .

Case Study 2: Antibacterial Mechanism

A study examining the antibacterial effects of this compound on E. coli revealed that it disrupts the bacterial cell membrane integrity and inhibits DNA gyrase activity, leading to growth inhibition .

4. Conclusion

This compound is a versatile compound with significant biological activities across antiviral, antibacterial, and anticancer domains. Its structure-activity relationship highlights the importance of substituent variations in enhancing therapeutic efficacy. Ongoing research may further elucidate its mechanisms of action and pave the way for new therapeutic applications.

Propriétés

IUPAC Name |

ethyl 3-cyano-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARKJSJIEGINAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.